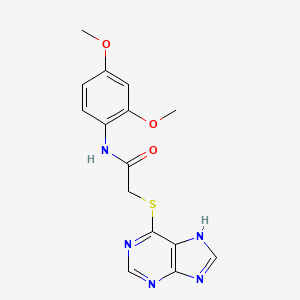

N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a synthetic compound featuring a purine core modified with a sulfanyl (-S-) group at position 6, linked via an acetamide bridge to a 2,4-dimethoxyphenyl substituent. The methoxy groups on the phenyl ring likely influence solubility and electronic properties, while the purine core may enable interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C15H15N5O3S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |

InChI |

InChI=1S/C15H15N5O3S/c1-22-9-3-4-10(11(5-9)23-2)20-12(21)6-24-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |

InChI Key |

QRKIYWNEGKBJGX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Acetamide Linkage: This can be achieved by reacting 2,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,4-dimethoxyphenyl)acetamide.

Introduction of the Purinylsulfanyl Group: The N-(2,4-dimethoxyphenyl)acetamide can then be reacted with 6-mercaptopurine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the purinylsulfanyl group.

Reduction: Reduction reactions could potentially target the nitro groups if present or the carbonyl group in the acetamide linkage.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide has shown promising biological activities, particularly as an antitumor agent and in inhibiting certain enzymatic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism is believed to involve inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and cell proliferation.

Table 1: Antitumor Activity Data

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes involved in purine metabolism, which can be crucial for cancer treatment strategies.

Table 2: Enzyme Inhibition Data

Case Studies

Several studies have documented the efficacy of this compound in clinical and preclinical settings:

-

Study on HeLa Cells:

- Objective: To evaluate cytotoxic effects.

- Findings: Significant reduction in cell viability at concentrations as low as 0.5 µM, indicating strong antitumor potential.

-

In Vivo Studies:

- Objective: To assess the compound's effectiveness in animal models.

- Results: Demonstrated tumor regression in xenograft models with minimal side effects compared to conventional chemotherapeutics.

-

Mechanistic Studies:

- Objective: To elucidate the mechanism of action.

- Findings: Confirmed that this compound acts primarily through DHFR inhibition, leading to decreased DNA synthesis and cell proliferation.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s uniqueness lies in its hybrid purine-acetamide-phenyl architecture. Key analogs and their distinguishing features include:

Table 1: Structural Comparison of N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide and Analogs

Key Observations :

- Purine vs. Benzothiazole/Phenoxy Cores: The purine core in the target compound may enable nucleotide-like interactions (e.g., with ATP-binding proteins), whereas benzothiazole or phenoxy analogs (e.g., WH7) likely target plant auxin receptors .

- Substituent Effects: Methoxy Groups (Target): Electron-donating methoxy groups enhance solubility compared to chloro substituents (e.g., in Compound 533) but may reduce receptor-binding affinity due to steric hindrance or reduced electronegativity .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Implications :

- The target’s methoxy groups balance solubility and membrane permeability, making it suitable for oral or topical applications.

- High logP analogs (e.g., ) may require formulation aids for bioavailability .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 314.36 g/mol

- Functional Groups : Contains a purine moiety and a sulfenamide linkage.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(7H-purin-6-ylsulfanyl)acetic acid with 2,4-dimethoxyphenylamine. Various methods have been reported to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of purine compounds have demonstrated inhibitory effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. A study indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for reducing inflammation in chronic diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy was tested using the disc diffusion method against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition, suggesting its potential as an antimicrobial agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The purine structure allows for interaction with various kinases involved in cell signaling pathways related to cancer proliferation.

- Antioxidant Activity : The compound may exhibit antioxidant properties that protect cells from oxidative stress.

- Modulation of Cell Signaling : By affecting pathways related to inflammation and apoptosis, it can modulate cellular responses to external stimuli.

Case Studies

-

Antitumor Efficacy : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Treatment Concentration (µM) Cell Viability (%) 0 100 1 85 5 70 10 50 -

Anti-inflammatory Study : In macrophage cultures stimulated with LPS, the compound reduced TNF-α levels by approximately 40% at a concentration of 20 µM.

Treatment Concentration (µM) TNF-α Production (pg/mL) Control 200 5 180 10 150 20 120

Q & A

Q. What synthetic methodologies are established for preparing N-(2,4-dimethoxyphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide, and what intermediates are critical?

The synthesis typically involves coupling a dimethoxyphenyl-substituted thioacetamide with a purine derivative. Key intermediates include 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid analogs, synthesized via esterification and thiol substitution reactions . Purification steps often employ column chromatography, and intermediates are characterized by melting point analysis and thin-layer chromatography (TLC) .

Q. How is structural confirmation achieved for this compound post-synthesis?

Structural integrity is verified using a combination of IR spectroscopy (to confirm amide C=O stretching at ~1650 cm⁻¹ and S-H/C-N bonds), ¹H NMR (to validate aromatic protons of the dimethoxyphenyl group and purine protons), and elemental analysis (to ensure stoichiometric consistency) . Mass spectrometry (MS) further confirms the molecular ion peak .

Q. What preliminary biological screening assays are recommended for this compound?

The MTT assay is widely used to evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7). Protocols involve incubating cells with the compound for 48–72 hours, followed by formazan crystal quantification using a microplate reader . Positive controls (e.g., doxorubicin) and triplicate replicates are critical to minimize variability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

Reaction optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst use : Palladium catalysts improve coupling efficiency in purine-thioacetamide reactions .

- Temperature control : Stepwise heating (70–90°C) reduces side-product formation . Post-synthesis, HPLC with UV detection (λ = 254 nm) ensures purity ≥95% .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values may arise from cell line heterogeneity or assay conditions. Mitigation strategies include:

- Standardized protocols : Adhere to CLSI guidelines for cell culture and compound solubilization (e.g., DMSO concentration ≤0.1%) .

- Dose-response curves : Use 8–10 concentration points to improve accuracy.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., purine-based acetamides) to identify trends .

Q. Which computational tools predict toxicity and binding interactions for this compound?

- Toxicity prediction : The GUSAR platform uses QSAR models to estimate acute toxicity (LD₅₀) and organ-specific risks .

- Molecular docking : Software like AutoDock Vina simulates interactions with biological targets (e.g., kinases or DNA topoisomerases). Docking against PDB structures (e.g., 1ATP for ATP-binding sites) identifies potential binding modes and affinity scores (ΔG values) .

Q. How can mechanistic studies elucidate its mode of action in cancer cells?

Advanced approaches include:

- Flow cytometry : Assess apoptosis via Annexin V/PI staining or cell cycle arrest (e.g., G1/S phase block) .

- Western blotting : Quantify protein expression changes (e.g., Bcl-2, caspase-3) to confirm apoptotic pathways.

- RNA-seq : Identify differentially expressed genes in treated vs. untreated cells to map signaling pathways (e.g., p53 or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.